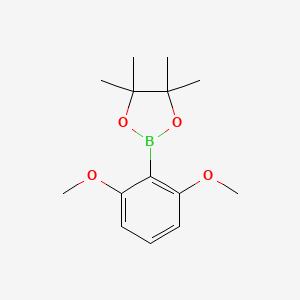
Thionin acetate
Overview
Description
Thionin acetate, also known as Lauth’s violet, is a metachromatic cationic dye widely used in biological staining. It is a salt of a heterocyclic compound and is structurally related to methylene blue. This compound is known for its strong staining properties and is used in various biological and chemical applications .
Mechanism of Action
Target of Action
Thionin acetate, also known as 3,7-Diamino-5-phenothiazinium acetate, is a low-molecular-weight protein . Its primary targets are bacteria, fungi, yeasts, and various naked cells in vitro . The compound interacts with these targets primarily through their cell membranes .
Mode of Action
The mode of action of this compound involves an electrostatic interaction of the positively charged thionin with the negatively charged phospholipids making up the cell membrane . This interaction is followed by either pore formation or a specific interaction with a certain lipid domain . This domain might be composed of phosphoinositides, which mediate transduction of environmental signals in eukaryotes .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the integrity and function of cell membranes . By interacting with the cell membrane, this compound disrupts normal cellular functions, leading to cell death .
Result of Action
The result of this compound’s action is the disruption of cell membrane integrity, leading to leakage of cellular contents and ultimately cell death . This makes this compound toxic to its target organisms .
Action Environment
It is known that this compound is widely used as a biological stain , suggesting that it is stable under a variety of conditions. Furthermore, its mode of action suggests that it may be less effective in environments where the target organisms have protective mechanisms against membrane disruption.
Biochemical Analysis
Biochemical Properties
Thionin acetate is part of the thionin family of proteins, which are low-molecular-weight proteins (Mr ca. 5000) found in seeds, stems, roots, and leaves of a number of plant species . These proteins show both sequence and structural homology and are toxic to bacteria, fungi, yeasts, and various naked cells in vitro . The toxicity of this compound requires an electrostatic interaction of the positively charged thionin with the negatively charged phospholipids making up the membrane .
Cellular Effects
This compound exerts a broad cellular toxicity against a wide range of organisms and eukaryotic cell lines . It is believed to be involved in protection against plant pathogens, including bacteria and fungi, by working directly at the membrane . This suggests that this compound could have a significant impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves either pore formation or a specific interaction with a certain lipid domain after the electrostatic interaction of the positively charged thionin with the negatively charged phospholipids of the membrane . This domain might be composed of phosphoinositides, which mediate transduction of environmental signals in eukaryotes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thionin acetate can be synthesized by reacting iron powder with sulfur powder under appropriate conditions. This reaction often requires elevated temperatures and the use of reducing agents or catalysts to promote the reaction .
Industrial Production Methods: In industrial settings, this compound is produced through controlled chemical reactions involving the necessary reagents and conditions to ensure high purity and yield. The process typically involves the careful handling of chemicals and maintaining specific reaction conditions to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Thionin acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a pH-dependent redox indicator with a standard reduction potential (E₀) of 0.06 at pH 7.0. Its reduced form, leuco-thionine, is colorless .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form its leuco form using oxidizing agents.
Reduction: It can be reduced using reducing agents to revert to its original form.
Substitution: this compound can undergo substitution reactions with various nucleophiles under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound results in leuco-thionine, while reduction can regenerate the original this compound .
Scientific Research Applications
Thionin acetate has a wide range of scientific research applications:
Biological Staining: It is used as a general nuclear stain for chromatin and mucin, staining Nissl granules, and showing malignant cells in biopsy sections.
DNA Staining: this compound can replace Schiff reagent in quantitative Feulgen staining of DNA.
Electron Transfer: It is used to mediate electron transfer in microbial fuel cells.
Light Microscopy: this compound is employed for staining semi-thin sections of plant material for light microscopy.
Comparison with Similar Compounds
Methylene Blue: Structurally related to thionin acetate, methylene blue also features a phenothiazine core and is used in similar staining applications.
Azure A, Azure B, Azure C: These compounds are intermediates formed during the oxidation of methylene blue and share similar staining properties.
Uniqueness: this compound is unique due to its strong metachromatic staining properties and its ability to mediate electron transfer in microbial fuel cells. Its versatility in biological staining and DNA staining applications also sets it apart from other similar compounds .
Properties
IUPAC Name |
(7-aminophenothiazin-3-ylidene)azanium;acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S.C2H4O2/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;1-2(3)4/h1-6,13H,14H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIRQYHDJINFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Thionin acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19870 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
78338-22-4 | |
| Record name | 78338-22-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Thionin acetate, also known as Lauth's violet, has the molecular formula C12H10ClN3O2S and a molecular weight of 291.75 g/mol.
ANone: While specific spectroscopic data wasn't detailed in the provided abstracts, researchers frequently employ techniques like UV-Vis spectroscopy [, , ] to analyze this compound. UV-Vis spectroscopy helps determine its concentration in solutions and characterize its interactions with other molecules. Additionally, FTIR analysis is used to study its binding and the impact on functional groups. [, ].
ANone: this compound demonstrates stability across different environments. One study highlighted its use in fabricating a stable polyacrylic acid coating on polypropylene substrates, showcasing its resilience in both Phosphate Buffer Saline (PBS) and water []. This suggests potential for biomedical applications.
ANone: Research indicates that covalent organic frameworks (COFs) derived from this compound exhibit promise as dyes and additives for DSSCs. Notably, RIO-43, a COF synthesized using this compound, demonstrated notable efficiency in DSSC applications [, ].
ANone: Yes, a colorimetric assay utilizes the decrease in chloroperoxidase (CPO) enzyme activity caused by organophosphorus pesticides competing with this compound for the enzyme's active site []. This competition leads to a measurable color change, enabling detection and quantification of these pesticides.
ANone: Researchers frequently utilize techniques like Fourier Transform Infrared Attenuated Total Reflectance (FTIR-ATR) [] and X-Ray Photoelectron Spectroscopy (XPS) [] to analyze the chemical composition and interactions of this compound within materials. Additionally, electrochemical methods, including cyclic voltammetry (CV) and square wave voltammetry (SWV), are employed to study its redox behavior and interactions with DNA [].
ANone: this compound plays a role in biosensor development. It has been successfully employed as a redox mediator in nitrate biosensors, showcasing its ability to facilitate electron transfer in biological systems []. Furthermore, its use in developing an ultrasensitive bioelectrochemical system for CD105 determination highlights its potential in disease diagnostics and monitoring [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin](/img/structure/B3069390.png)
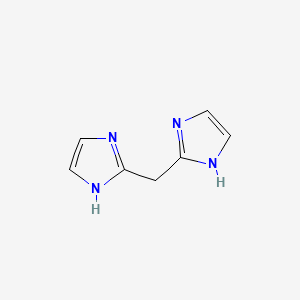

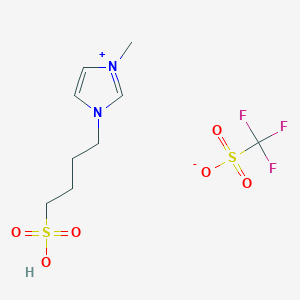
![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)
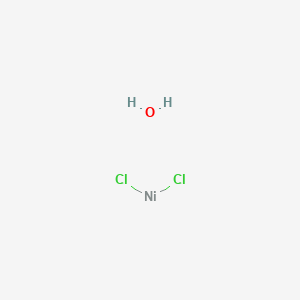



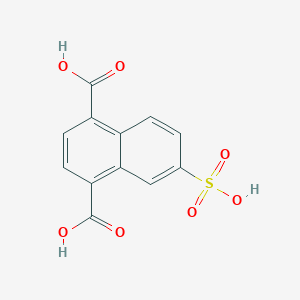
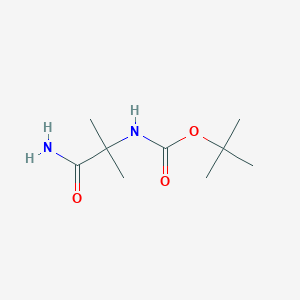
![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)
